N-(1,3-benzothiazol-2-yl)-4-methoxy-N-(4-methoxy-3-nitrobenzoyl)-3-nitrobenzamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-4-methoxy-N-(4-methoxy-3-nitrobenzoyl)-3-nitrobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes benzothiazole and nitrobenzamide moieties, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-4-methoxy-N-(4-methoxy-3-nitrobenzoyl)-3-nitrobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of methoxy and nitrobenzoyl groups. Common reagents used in these reactions include methoxybenzoyl chloride, nitrobenzoyl chloride, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-4-methoxy-N-(4-methoxy-3-nitrobenzoyl)-3-nitrobenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amino derivatives, and substituted compounds with different functional groups
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-4-methoxy-N-(4-methoxy-3-nitrobenzoyl)-3-nitrobenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-methoxy-N-(4-methoxy-3-nitrobenzoyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1,3-benzothiazol-2-yl)-4-methoxy-N-(4-methoxy-3-nitrobenzoyl)-3-nitrobenzamide include:
- 1-(4-methoxy-3-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Ethyl 1-(4-methoxy-3-nitrobenzoyl)-3-piperidinecarboxylate
- 1-(4-Methoxy-3-nitrobenzoyl)azepane
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of benzothiazole and nitrobenzamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H16N4O8S |
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Molecular Weight |
508.5 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-methoxy-N-(4-methoxy-3-nitrobenzoyl)-3-nitrobenzamide |
InChI |
InChI=1S/C23H16N4O8S/c1-34-18-9-7-13(11-16(18)26(30)31)21(28)25(23-24-15-5-3-4-6-20(15)36-23)22(29)14-8-10-19(35-2)17(12-14)27(32)33/h3-12H,1-2H3 |
InChI Key |
QWIGVVFHQGDLLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(C2=NC3=CC=CC=C3S2)C(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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